2-(15N)azanyl-(213C,315N)4,5-dihydro-1,3-thiazole-4-carboxylic acid
Overview
Description
2-(15N)azanyl-(213C,315N)4,5-dihydro-1,3-thiazole-4-carboxylic acid: is a stable isotope-labeled compound, specifically labeled with carbon-13 and nitrogen-15. This compound is a derivative of 2-Amino-4,5-dihydrothiazole-4-carboxylic acid and is used primarily in scientific research. The stable isotopes make it particularly useful for tracing and quantification in various biochemical and pharmacological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 2-(15N)azanyl-(213C,315N)4,5-dihydro-1,3-thiazole-4-carboxylic acid typically involves the reaction of methyl chloroacrylate with thiourea. This reaction produces 2-Aminothiazoline-4-carboxylic acid, which is then labeled with carbon-13 and nitrogen-15 .
Industrial Production Methods: : Industrial production methods for this compound are not widely documented, but the synthesis generally follows the same principles as laboratory-scale production, with adjustments for scale and efficiency. The use of stable isotopes like carbon-13 and nitrogen-15 requires specialized equipment and conditions to ensure the purity and accuracy of the labeling .
Chemical Reactions Analysis
Types of Reactions: : 2-(15N)azanyl-(213C,315N)4,5-dihydro-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into other thiazoline derivatives.
Substitution: It can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or other oxidized derivatives .
Scientific Research Applications
2-(15N)azanyl-(213C,315N)4,5-dihydro-1,3-thiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation of the compound into biological molecules.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and chemicals, particularly those requiring precise isotopic labeling .
Mechanism of Action
The mechanism of action of 2-(15N)azanyl-(213C,315N)4,5-dihydro-1,3-thiazole-4-carboxylic acid involves its incorporation into various biochemical pathways. The stable isotopes allow researchers to trace the compound through different metabolic processes, providing insights into its interactions and effects. The molecular targets and pathways involved depend on the specific application and study design .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,5-dihydrothiazole-4-carboxylic acid: The non-labeled version of the compound.
2-Iminothiazolidine-4-carboxylic acid: A tautomeric form of the compound.
Other stable isotope-labeled thiazoline derivatives: Compounds labeled with different isotopes or combinations of isotopes
Uniqueness: : 2-(15N)azanyl-(213C,315N)4,5-dihydro-1,3-thiazole-4-carboxylic acid is unique due to its specific isotopic labeling, which provides distinct advantages in tracing and quantification studies. The use of carbon-13 and nitrogen-15 allows for precise measurements and tracking in various scientific applications, making it a valuable tool in research .
Properties
IUPAC Name |
2-(15N)azanyl-(213C,315N)4,5-dihydro-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2S/c5-4-6-2(1-9-4)3(7)8/h2H,1H2,(H2,5,6)(H,7,8)/i4+1,5+1,6+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHPXSBIFWDAFMB-VMGGCIAMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N=C(S1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C([15N]=[13C](S1)[15NH2])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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